1-Bromo-3-(1,1,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrF3O It is a brominated aromatic ether, where a bromine atom is attached to a benzene ring substituted with a trifluoroethoxy group
Preparation Methods
The synthesis of 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene typically involves the reaction of 3-bromophenol with 1,1,2-trifluoroethanol in the presence of a suitable base and a dehydrating agent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)
Solvent: Anhydrous toluene or dichloromethane (DCM)
Temperature: Reflux conditions (80-100°C)
The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The trifluoroethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at 60-80°C
Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration at 0-5°C
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in the development of new drugs, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. The benzene ring provides a stable aromatic core that can undergo various chemical modifications, enabling the compound to interact with different molecular pathways.
Comparison with Similar Compounds
1-Bromo-3-(1,1,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a different trifluoroethoxy group, leading to variations in chemical reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoroethoxy group, resulting in different physical and chemical properties.
3-Bromobenzotrifluoride: Lacks the ethoxy group, making it less polar and affecting its solubility and reactivity.
Properties
Molecular Formula |
C8H6BrF3O |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-bromo-3-(1,1,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-8(11,12)5-10/h1-4H,5H2 |
InChI Key |
SPXNKQURLQAHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(CF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.